

"Carbovir-13C,d2" certificate of analysis

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Compound of Interest

Compound Name: Carbovir-13C,d2

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Technical Guide: Carbovir-13C,d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Carbovir-13C,d2**, an isotopically labeled form of Carbovir, a potent nucleoside reverse transcriptase inhibitor (NRTI). This document summarizes key chemical data, outlines a representative analytical workflow, and details its mechanism of action through signaling pathway diagrams.

Chemical and Physical Data

Carbovir-13C,d2 is a stable-isotope labeled version of Carbovir, which is used in research and as a reference standard in analytical methods. The isotopic labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of Carbovir in biological matrices by mass spectrometry.



Property	Value	Source
Analyte Name	Carbovir-13C,d2	[1]
Molecular Formula	C10 ¹³ CH11D2N5O2	[2][3]
Molecular Weight	250.26 g/mol	[2][3]
Unlabeled CAS Number	118353-05-2	[1]
Labeled CAS Number	1246816-59-0	[2]
Chemical Name	2-amino-9-[4- [dideuterio(hydroxy)methyl]cycl opent-2-en-1-yl]-1H-purin-6- one-13C	[1]
Synonyms	rel-2-Amino-1,9-dihydro-9- [(1R,4S)-4-(hydroxymethyl)-2- cyclopenten-1-yl]-6H-purin-6- one-13C,d2, cis-Carbovir- 13C,d2, GR 90352X-13C,d2, NSC 614846-13C,d2	[3]

Representative Experimental Protocols

While a specific certificate of analysis was not publicly available, a standard analytical workflow for the characterization and quantification of an isotopically labeled internal standard like **Carbovir-13C,d2** would involve the following methodologies.

Identity and Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the Carbovir-13C,d2 reference standard and to separate it from any potential impurities.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Method:



- Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Procedure: A known concentration of Carbovir-13C,d2 is dissolved in the mobile phase and injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated based on the area percentage of the principal peak.

Isotopic Enrichment and Structural Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and determine the isotopic enrichment of Carbovir-13C,d2.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI).
- Method:
 - Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol/water) and infused directly into the mass spectrometer or injected via an HPLC system.
 - Analysis: The mass spectrum is acquired in full scan mode. The mass-to-charge ratio
 (m/z) of the molecular ion is measured and compared to the theoretical mass of Carbovir13C,d2. The isotopic distribution is analyzed to confirm the incorporation of the 13C and
 deuterium labels.

Quantitative Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To develop a method for the quantification of Carbovir in a biological matrix using
 Carbovir-13C,d2 as an internal standard.



- Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Method:
 - Sample Preparation: A protein precipitation or solid-phase extraction is performed on the biological samples (e.g., plasma) to remove interferences. A known amount of the internal standard (Carbovir-13C,d2) is added to all samples, calibrators, and quality controls.
 - LC Separation: Chromatographic separation is achieved using a reverse-phase C18
 column with a gradient of acetonitrile and water.
 - MS/MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Carbovir and Carbovir-13C,d2 are monitored.
 - Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. The concentration of Carbovir in the unknown samples is then determined from this curve.

Diagrams

Experimental Workflow for Quantitative Analysis



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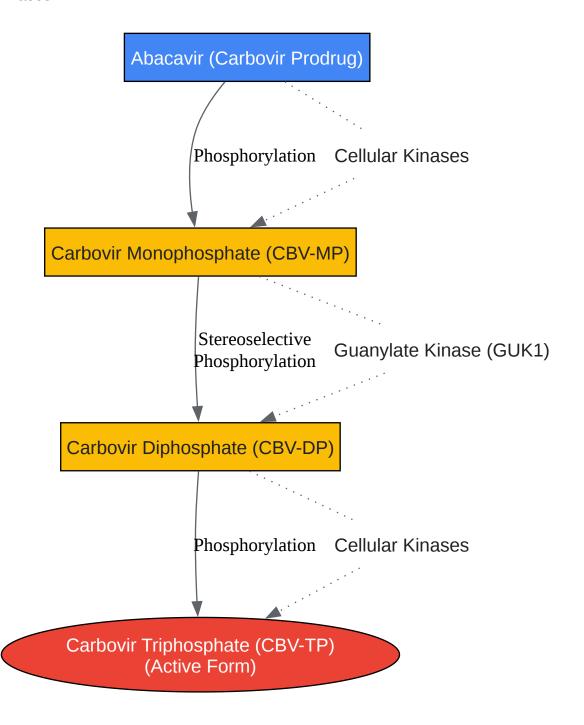
Caption: Workflow for the quantitative analysis of Carbovir using **Carbovir-13C,d2** as an internal standard.

Mechanism of Action: Carbovir Metabolic Pathway

Carbovir is a prodrug that must be anabolized to its active triphosphate form, carbovir triphosphate (CBV-TP), to exert its antiviral effect.[4][5] This process is carried out by host



cellular kinases.



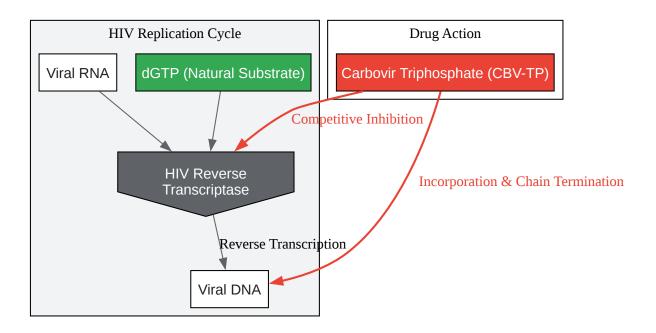
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Caption: Intracellular phosphorylation cascade of Abacavir to the active Carbovir Triphosphate.

Signaling Pathway of HIV Replication Inhibition



The active metabolite, Carbovir 5'-triphosphate (CBV-TP), inhibits the activity of HIV reverse transcriptase, an essential enzyme for viral replication.[4][6]



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Caption: Mechanism of HIV reverse transcriptase inhibition by Carbovir Triphosphate (CBV-TP).

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